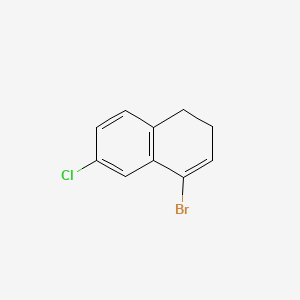![molecular formula C20H12BrN B15337560 10-Bromo-9H-dibenzo[a,c]carbazole](/img/structure/B15337560.png)
10-Bromo-9H-dibenzo[a,c]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Bromo-9H-dibenzo[a,c]carbazole: is a brominated derivative of dibenzo[a,c]carbazole, a polycyclic aromatic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Bromo-9H-dibenzo[a,c]carbazole typically involves the bromination of 9H-dibenzo[a,c]carbazole. This can be achieved through a palladium-catalyzed carbon-nitrogen coupling reaction, where dibenzothiophene and diphenyl sulfone are attached to the nitrogen atom of 9H-dibenzo[a,c]carbazole .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.
化学反応の分析
Types of Reactions: 10-Bromo-9H-dibenzo[a,c]carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
Chemistry: 10-Bromo-9H-dibenzo[a,c]carbazole is used in the synthesis of organic luminogens with high photoluminescence quantum yields. These materials are valuable in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of advanced materials with specific electronic and photophysical properties. These materials are employed in various applications, including flexible electronics and light-emitting devices .
作用機序
The mechanism of action of 10-Bromo-9H-dibenzo[a,c]carbazole involves its interaction with molecular targets through electronic coupling and photophysical processes.
類似化合物との比較
- 9-Methyl-9H-dibenzo[a,c]carbazole
- 9-Phenyl-9H-dibenzo[a,c]carbazole
- 9-(4-tert-Butylphenyl)-9H-dibenzo[a,c]carbazole
Uniqueness: 10-Bromo-9H-dibenzo[a,c]carbazole is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable compound for the synthesis of advanced materials with tailored properties .
特性
分子式 |
C20H12BrN |
|---|---|
分子量 |
346.2 g/mol |
IUPAC名 |
19-bromo-21-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2,4,6,8,10,12,15(20),16,18-decaene |
InChI |
InChI=1S/C20H12BrN/c21-17-11-5-10-16-18-14-8-3-1-6-12(14)13-7-2-4-9-15(13)20(18)22-19(16)17/h1-11,22H |
InChIキー |
VBJDNTJCXNDEBG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=C(N4)C(=CC=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




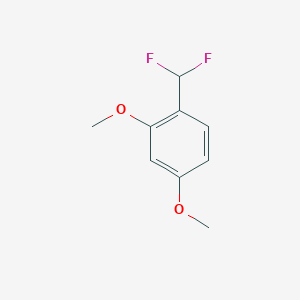
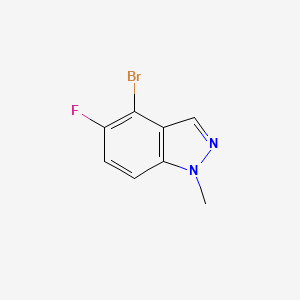
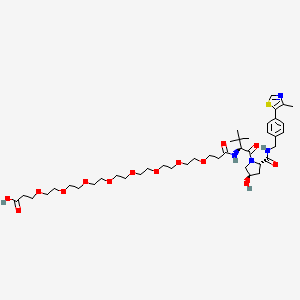
![[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium;chloride](/img/structure/B15337509.png)
![4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol](/img/structure/B15337516.png)
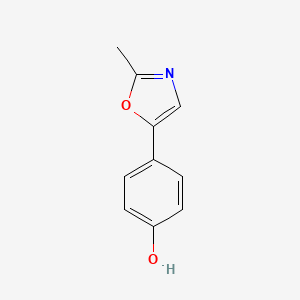
![[(2R)-3-[2-[2-(ethenylsulfonylamino)ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B15337524.png)
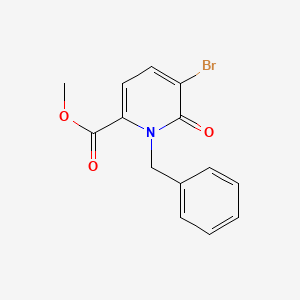
![3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole](/img/structure/B15337549.png)
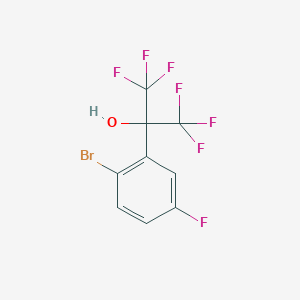
![6-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;chloride](/img/structure/B15337573.png)
